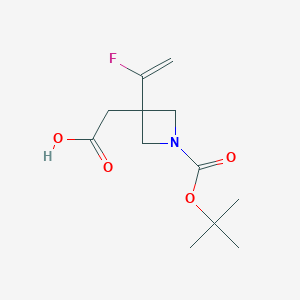
2-(1-(tert-Butoxycarbonyl)-3-(1-fluorovinyl)azetidin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(tert-Butoxycarbonyl)-3-(1-fluorovinyl)azetidin-3-yl)acetic acid, also known as Boc-FVA-OH, is a chemical compound that has been widely used in scientific research. It is a derivative of azetidine, a four-membered ring compound that has been found to possess various biological activities. Boc-FVA-OH has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its potential applications in scientific research, have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-3-(1-fluorovinyl)azetidin-3-yl)acetic acid involves the inhibition of protein-protein interactions, particularly the interaction between the MDM2 protein and the tumor suppressor p53. 2-(1-(tert-Butoxycarbonyl)-3-(1-fluorovinyl)azetidin-3-yl)acetic acid binds to the hydrophobic pocket of MDM2, preventing its interaction with p53 and leading to the stabilization and activation of p53. This results in the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
2-(1-(tert-Butoxycarbonyl)-3-(1-fluorovinyl)azetidin-3-yl)acetic acid has been found to possess anti-inflammatory and analgesic activities, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, which may be useful in the development of new cancer therapies. 2-(1-(tert-Butoxycarbonyl)-3-(1-fluorovinyl)azetidin-3-yl)acetic acid has been found to be well-tolerated in animal studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-(tert-Butoxycarbonyl)-3-(1-fluorovinyl)azetidin-3-yl)acetic acid is a useful tool for studying protein-protein interactions and developing new drugs for the treatment of cancer, pain, and inflammation. It has been found to be easy to synthesize and purify, with good yields and high purity. However, its use may be limited by its cost and availability, as well as its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 2-(1-(tert-Butoxycarbonyl)-3-(1-fluorovinyl)azetidin-3-yl)acetic acid, including the development of more potent and selective inhibitors of protein-protein interactions, the exploration of its potential in other therapeutic areas such as neurodegenerative diseases, and the investigation of its mechanism of action at the molecular level. In addition, the synthesis of 2-(1-(tert-Butoxycarbonyl)-3-(1-fluorovinyl)azetidin-3-yl)acetic acid analogs and derivatives may lead to the discovery of new molecules with improved pharmacological properties.
Synthesemethoden
2-(1-(tert-Butoxycarbonyl)-3-(1-fluorovinyl)azetidin-3-yl)acetic acid can be synthesized using different methods, including the reaction of 3-azetidinone with tert-butyl 2-bromoacetate, followed by the reaction with 1-fluorovinyl magnesium bromide, and finally, the deprotection of the tert-butyl group using trifluoroacetic acid. Another method involves the reaction of 3-azetidinone with tert-butyl 2-bromoacetate, followed by the reaction with 1-fluorovinyltrimethylsilane, and the deprotection of the tert-butyl group using trifluoroacetic acid. These methods have been found to yield 2-(1-(tert-Butoxycarbonyl)-3-(1-fluorovinyl)azetidin-3-yl)acetic acid in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
2-(1-(tert-Butoxycarbonyl)-3-(1-fluorovinyl)azetidin-3-yl)acetic acid has been used in various scientific research applications, including the study of protein-protein interactions, the development of novel drugs, and the synthesis of peptides. It has been found to inhibit the interaction between the MDM2 protein and the tumor suppressor p53, which is a promising target for cancer therapy. 2-(1-(tert-Butoxycarbonyl)-3-(1-fluorovinyl)azetidin-3-yl)acetic acid has also been found to possess anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In addition, 2-(1-(tert-Butoxycarbonyl)-3-(1-fluorovinyl)azetidin-3-yl)acetic acid has been used as a building block for the synthesis of peptides, which are important molecules in biological research.
Eigenschaften
IUPAC Name |
2-[3-(1-fluoroethenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO4/c1-8(13)12(5-9(15)16)6-14(7-12)10(17)18-11(2,3)4/h1,5-7H2,2-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXASAPKBJTXORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)C(=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride](/img/no-structure.png)
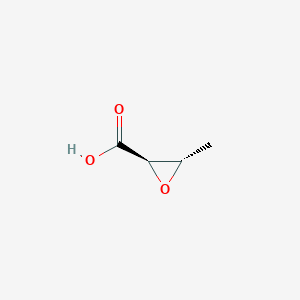
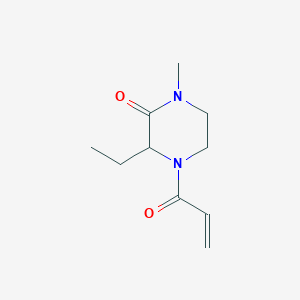

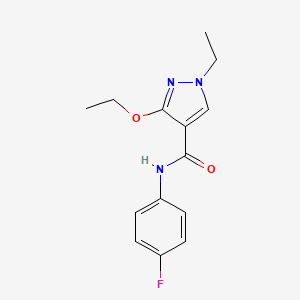
![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2661463.png)
![(4-Fluorophenyl)-[(3-methylquinoxalin-2-yl)methyl]cyanamide](/img/structure/B2661466.png)
![2,4-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2661467.png)
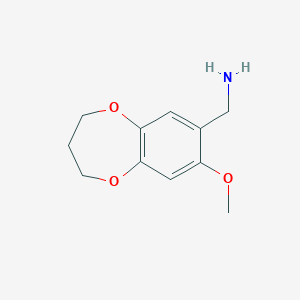
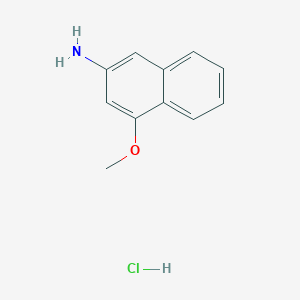
![4-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2661472.png)
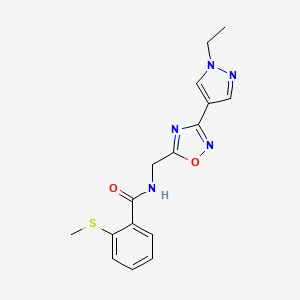
![2-[[1-[2-(Trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2661475.png)
